N-[2-[(2-chloro-6-fluorophenyl)methylsulfanyl]ethyl]-2-methylbenzamide
Overview
Description
N-[2-[(2-chloro-6-fluorophenyl)methylsulfanyl]ethyl]-2-methylbenzamide is an organic compound that features a benzamide core with a substituted phenyl group This compound is of interest due to its unique chemical structure, which includes both chloro and fluoro substituents, as well as a sulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[(2-chloro-6-fluorophenyl)methylsulfanyl]ethyl]-2-methylbenzamide typically involves a multi-step process. One common route includes the following steps:
Formation of the intermediate: The starting material, 2-chloro-6-fluorobenzyl chloride, is reacted with thiourea to form the corresponding thiouronium salt.
Substitution reaction: The thiouronium salt is then treated with a base, such as sodium hydroxide, to yield the 2-chloro-6-fluorobenzylthiol.
Coupling reaction: The 2-chloro-6-fluorobenzylthiol is then reacted with 2-bromoethylamine to form the desired N-[2-[(2-chloro-6-fluorophenyl)methylsulfanyl]ethyl]amine.
Amidation: Finally, the N-[2-[(2-chloro-6-fluorophenyl)methylsulfanyl]ethyl]amine is reacted with 2-methylbenzoyl chloride in the presence of a base, such as triethylamine, to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, solvents, and reaction conditions, as well as the development of continuous flow processes to enhance scalability.
Chemical Reactions Analysis
Types of Reactions
N-[2-[(2-chloro-6-fluorophenyl)methylsulfanyl]ethyl]-2-methylbenzamide can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro and fluoro substituents can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be employed under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[2-[(2-chloro-6-fluorophenyl)methylsulfanyl]ethyl]-2-methylbenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[2-[(2-chloro-6-fluorophenyl)methylsulfanyl]ethyl]-2-methylbenzamide involves its interaction with specific molecular targets. The chloro and fluoro substituents, as well as the sulfanyl group, can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways and targets would depend on the specific application and require further investigation.
Comparison with Similar Compounds
Similar Compounds
- N-[2-[(2-chloro-6-fluorobenzyl)thio]ethyl}methanesulfonamide
- N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-2-nitrobenzenesulfonamide
Uniqueness
N-[2-[(2-chloro-6-fluorophenyl)methylsulfanyl]ethyl]-2-methylbenzamide is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. The presence of both chloro and fluoro substituents, along with the sulfanyl group, makes it a versatile compound for various chemical transformations and research applications.
Properties
IUPAC Name |
N-[2-[(2-chloro-6-fluorophenyl)methylsulfanyl]ethyl]-2-methylbenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClFNOS/c1-12-5-2-3-6-13(12)17(21)20-9-10-22-11-14-15(18)7-4-8-16(14)19/h2-8H,9-11H2,1H3,(H,20,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJNDOLCYPUDFRK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCCSCC2=C(C=CC=C2Cl)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClFNOS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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